molecular formula C9H8ClNOS B8760670 4-Chloro-2-ethoxy-1,3-benzothiazole CAS No. 73443-79-5

4-Chloro-2-ethoxy-1,3-benzothiazole

Cat. No.: B8760670
CAS No.: 73443-79-5
M. Wt: 213.68 g/mol
InChI Key: PRVGSAYBBGDMES-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 4 and an ethoxy group at position 2. Benzothiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine and ethoxy substituents in this compound likely enhance its electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

73443-79-5

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

4-chloro-2-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3

InChI Key

PRVGSAYBBGDMES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the benzothiazole ring significantly impacts molecular geometry and electronic distribution. Key analogs include:

Compound Substituents (Positions) Dihedral Angle (°) Molecular Weight (g/mol) Key References
4-Chloro-2-ethoxy-1,3-benzothiazole Cl (4), OCH₂CH₃ (2) Not reported ~227.7 (calculated) -
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Cl (5), OCH₃ (4-phenyl) 8.76 317.8
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol Cl (5), OH (4-phenol), OCH₃ (4) 1.23 290.7
2-Chloro-6-nitro-1,3-benzothiazole Cl (2), NO₂ (6) Not reported 214.6

Key Observations:

  • Substituent Position: Chlorine at position 4 (as in the target compound) vs. position 5 (e.g., ) alters planarity. For example, a 4-methoxyphenyl group in creates a dihedral angle of 8.76°, suggesting moderate non-planarity, while a phenol group in achieves near-planarity (1.23°), enhancing π-π stacking .
  • Functional Groups: Ethoxy (target) vs. Ethoxy may confer greater metabolic stability compared to smaller alkoxy groups .

Physicochemical Properties

Property This compound (Predicted) 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
LogP (Lipophilicity) ~3.1 ~3.5
Water Solubility Low Insoluble
Melting Point Not reported 160–162°C

Key Observations:

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